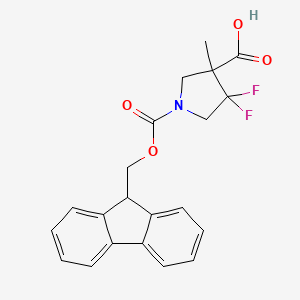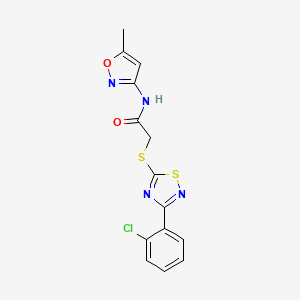![molecular formula C19H14N2O4S B2527773 3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one CAS No. 421577-78-8](/img/structure/B2527773.png)
3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have potential as a pharmacological agent, given the presence of a thiazole ring and a phenylamino group, both of which are common in molecules with biological activity.
Synthesis Analysis
The synthesis of related chromen-2-one derivatives has been reported in several studies. For instance, a series of 3-(2-(benzylideneamino)thiazol-4-yl)-2H-chromen-2-ones were synthesized and their structures confirmed by NMR spectroscopy . Another study reported the synthesis of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones using a two-component reaction involving 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and substituted anilines . Additionally, a one-pot three-component synthesis of similar compounds starting from ethyl-4-chloroacetoacetate was described, highlighting a green chemistry approach .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods such as UV-vis, FTIR, 1H and 13C NMR, and mass spectroscopy . Single crystal X-ray diffraction studies have also been conducted to determine the crystal structure of a related compound, providing detailed insights into the molecular conformation .
Chemical Reactions Analysis
The chromen-2-one derivatives exhibit a range of biological activities, which can be attributed to their chemical reactivity. For example, they have been found to inhibit human recombinant ecto-nucleotidases, with some compounds showing potent and selective inhibition . The antimicrobial activity of these derivatives has also been explored, with some compounds showing significant effects when incorporated into polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. The optical properties of these compounds, such as optical band gaps and absorption indices, have been investigated, which are relevant for their potential applications in optoelectronics . The addition of these compounds to polymers has been shown to enhance physical and mechanical properties, indicating their utility in material science applications .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Research has demonstrated that derivatives of 4-hydroxy-chromen-2-one, structurally similar to 3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one, exhibit marked antibacterial and antifungal activities. For instance, novel synthesized derivatives have shown high levels of bacteriostatic and bactericidal activity against various bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, which highlights the compound's potential as a basis for developing new antimicrobial agents (Behrami & Dobroshi, 2019). Additionally, coumarin derivatives have been identified with significant antifungal properties, providing a new direction for antifungal drug development (Al-Amiery, Kadhum, & Mohamad, 2012).
Synthesis and Material Applications
The compound's derivatives have also been investigated for their synthesis methods and potential material applications. For example, microwave-assisted synthesis techniques have been developed for novel derivatives, offering advantages such as short reaction times, high yields, and environmentally friendly procedures (Ashok et al., 2016). This efficient synthesis approach opens up possibilities for large-scale production and application in various fields. Furthermore, certain derivatives have shown potential in antimicrobial polyurethane coatings, suggesting their use in creating surfaces resistant to microbial growth, which is particularly relevant in healthcare settings (El‐Wahab et al., 2014).
Cancer Research
Investigations into the anticancer activities of flavonol derivatives of 3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one have revealed promising results against breast cancer cell lines. Ruthenium flavanol complexes, incorporating substituted flavones, have demonstrated significant cytotoxic potential, underscoring the importance of these compounds in developing new chemotherapy agents (Singh, Saxena, Sahabjada, & Arshad, 2017).
Propiedades
IUPAC Name |
3-[2-(4-hydroxyanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-24-14-6-7-17-11(8-14)9-15(18(23)25-17)16-10-26-19(21-16)20-12-2-4-13(22)5-3-12/h2-10,22H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSCLIVXKYXJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527691.png)
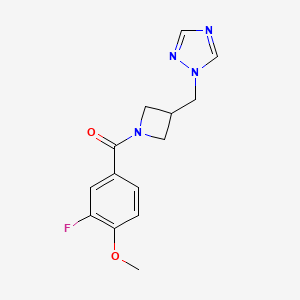
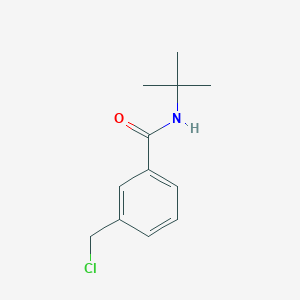
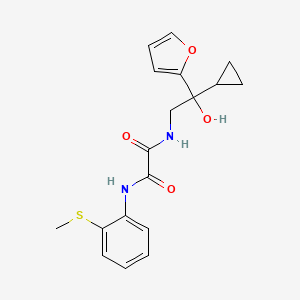
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2527698.png)
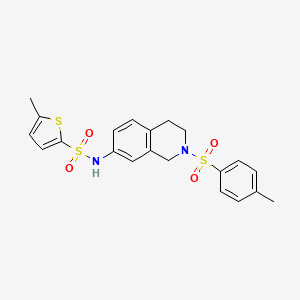
![4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one](/img/structure/B2527703.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2527706.png)
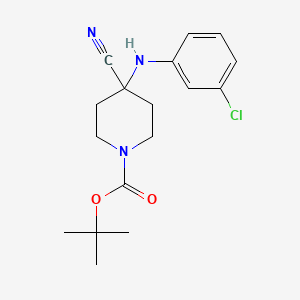
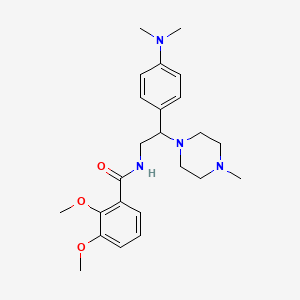
![4-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2527710.png)
